- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
Cas no 97-61-0 (2-Methyl-pentanoic Acid)
2-Methyl-pentanoic Acid Properties
Names and Identifiers
-
- 2-Methylpentanoic acid
- 2-Methylvaleric acid
- 2-METHYL-N-VALERIC ACID
- 2-methylpentanoic
- 2-METHYLPENTANOIC ACID FOR SYNTHESIS
- 2-Methylvalerate
- 2-Methyl-valeric acid
- acidemethylvalerique
- methylpentanoic acid
- methylvaleric acid
- PENTANOIC ACID,2-METHYL-
- Pentanoic acid, 2-methyl-
- Valeric acid, 2-methyl-
- Methylpropylacetic acid
- 2-Pentanecarboxylic acid
- 2-methyl valeric acid
- alpha-Methylvaleric acid
- Pentanoic acid, methyl-
- Kyselina 2-methylvalerova
- FEMA No. 2754
- 2-methyl-pentanoic acid
- Kyselina 2-methylvalerova [Czech]
- .alpha.-Methylvaleric acid
- OVBFMEVBMNZIBR-UHFFFAOYSA-N
- (2S)-2-methylpentanoate
- 2-Methylpentanoic Acid.
- 2-Methyl-n-valeric
- 2-Methylpentanoic acid (ACI)
- Valeric acid, 2-methyl- (6CI, 7CI, 8CI)
- Valeric acid, α-methyl- (3CI)
- (±)-2-Methylpentanoic acid
- DL-2-Methylpentanoic acid
- DL
- NSC 8406
- α-Methylvaleric acid
- +Expand
-
- MFCD00002671
- OVBFMEVBMNZIBR-UHFFFAOYSA-N
- 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
- O=C(C(CCC)C)O
- 1720655
Computed Properties
- 116.08373g/mol
- 0
- 1.8
- 1
- 2
- 3
- 116.08373g/mol
- 116.08373g/mol
- 37.3Ų
- 8
- 78.6
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 0
- 116.16
Experimental Properties
- 1.50720
- 37.30000
- n20/D 1.414(lit.)
- Soluble in water(13g/L).
- 195°C
- -85°C
- 0.2±0.8 mmHg at 25°C
- Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
- 2754 | 2-METHYLVALERIC ACID
- 13g/l
- Not available
- Not available
- 0.931 g/mL at 25 °C(lit.)
- 1.411-1.416
2-Methyl-pentanoic Acid Security Information
- GHS05
- YV7700000
- 2
- 8
- S26-S36/37/39-S45-S27
- III
- R34
- C
- UN 3265 8/PG 2
- H314
- P280,P305+P351+P338,P310
- dangerous
- Store at 4 ° C, better storage at -4 ° C
- III
- 34
- Danger
- Yes
- 1.3-63%(V)
- 8
2-Methyl-pentanoic Acid Customs Data
- 2915900090
-
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
2-Methyl-pentanoic Acid Price
2-Methyl-pentanoic Acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic AcidsAngewandte Chemie, 2017, 56(14), 3867-3871,
Synthetic Circuit 3
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ; 5 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Preparation of sulfanylamide derivatives as anticonvulsant agents, World Intellectual Property Organization, , ,
Synthetic Circuit 4
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ; 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
- Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid AnaloguesJournal of Medicinal Chemistry, 2009, 52(22), 7236-7248,
Synthetic Circuit 5
- Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol, European Patent Organization, , ,
Synthetic Circuit 6
Synthetic Circuit 7
- Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydesScientific Reports, 2022, 12(1),,
Synthetic Circuit 8
1.2 Reagents: Water ; cooled
- Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective applicationJournal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206,
Synthetic Circuit 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
- Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid, World Intellectual Property Organization, , ,
Synthetic Circuit 10
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, (1994),,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
- Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic AcidsOrganic Letters, 2012, 14(1), 350-353,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
- Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acidsTetrahedron Letters, 2014, 55(15), 2442-2445,
Synthetic Circuit 17
- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidantAdvanced Synthesis & Catalysis, 2013, 355(6), 1098-1106,
Synthetic Circuit 18
- Dicyclohexylboranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3,
Synthetic Circuit 19
Synthetic Circuit 20
- Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditionsJournal of Organic Chemistry, 1991, 56(20), 5924-31,
Synthetic Circuit 21
2-Methyl-pentanoic Acid Raw materials
- (E)-2-Methyl-2-pentenoic acid
- sodium 2-methylpentanoate
- 3-Methylhexanal
- [1-(2,4-Dinitrophenyl)-4,5-dihydro-5-oxo-3-(2-thienyl)-1H-pyrazol-4-yl]methyl 2-methylpentanoate
- methyl(propyl)propanedioic acid
- Boronic acid, (2-methylpentyl)-
2-Methyl-pentanoic Acid Preparation Products
2-Methyl-pentanoic Acid Suppliers
2-Methyl-pentanoic Acid Related Literature
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Ignacio Belda,Carolina Cueva,Alba Tamargo,Charles N. Ravarani,Alberto Acedo,Bego?a Bartolomé,M. Victoria Moreno-Arribas Food Funct. 2021 12 4152
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Reinhard W. Hoffmann,Francisco Caturla,Miguel A. Lazaro,Eric Framery,M. Carmen Bernabeu,Ingrid Valancogne,Christian A. G. N. Montalbetti New J. Chem. 2000 24 187
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Pingfeng Fu,Yanhong Ma,Gen Li,Xiaofeng Lin RSC Adv. 2019 9 38381
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Tanja Knaus,Francesco G. Mutti,Luke D. Humphreys,Nicholas J. Turner,Nigel S. Scrutton Org. Biomol. Chem. 2015 13 223
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Pedro Lozano Green Chem. 2010 12 555
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Dodda Bhargavi,Srihari Konduri,Jyothi Prashanth,Sowjanya Pulipati,K. K. Praneeth,Malladi Sireesha,Koya Prabhakara Rao RSC Adv. 2023 13 13540
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Xiao-yan Chang,Yuan-yuan Liu,Meng-meng Hu,You-qian Liu,Cui-hua Jiang,Qi Wang,Qiao-mei Jin,Dong-jian Zhang,Zhi-qi Yin,Jian Zhang Food Funct. 2022 13 8717
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Yiwen Cao,Shenjie Zhu,Lin Zhang,Qun Cui,Haiyan Wang Anal. Methods 2021 13 2989
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